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Compound of Interest

Compound Name:
5-Bromo-3-chloro-2-

isobutoxypyridine

Cat. No.: B1403328 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-
isobutoxypyridine

Introduction
5-Bromo-3-chloro-2-isobutoxypyridine is a substituted pyridine derivative that serves as a

valuable intermediate in organic synthesis, particularly within the pharmaceutical and

agrochemical industries. Its trifunctionalized heterocyclic core, featuring bromine, chlorine, and

isobutoxy moieties, offers multiple reaction sites for constructing more complex molecular

architectures. Understanding the fundamental physicochemical properties of this compound is

paramount for researchers and process chemists to enable efficient reaction design,

optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the core physicochemical and

spectroscopic properties of 5-Bromo-3-chloro-2-isobutoxypyridine. We will delve into its

structural and spectroscopic characteristics, solubility profile, and the analytical methodologies

required for its reliable characterization. The insights presented herein are synthesized from

available experimental data and predictive principles derived from structurally analogous

compounds, offering a field-proven perspective on handling and utilizing this versatile chemical

building block.

Core Chemical and Physical Properties
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The foundational properties of a compound dictate its behavior in both reactive and non-

reactive systems. For 5-Bromo-3-chloro-2-isobutoxypyridine, its identity is established by its

unique combination of atoms and their arrangement, which in turn governs its physical state,

molecular weight, and other bulk properties.

Property Value Source

CAS Number 1289093-31-7 [1][2]

Molecular Formula C₉H₁₁BrClNO [2][3]

Molecular Weight 264.55 g/mol [2]

IUPAC Name
5-Bromo-3-chloro-2-

isobutoxypyridine
-

Appearance Colorless oil [1]

Purity (Typical) ≥97% [2]

Boiling Point
Data not available; predicted to

be >250 °C
[4]

Melting Point
Not applicable (liquid at room

temp.)
-

Density
Data not available; predicted

~1.49 g/cm³
[4]

Note: Predicted values are based on structurally similar compounds and should be confirmed

experimentally.

Spectroscopic Profile: Structural Elucidation
Spectroscopic analysis is the cornerstone of chemical characterization, providing an

unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR Spectroscopy The proton NMR spectrum offers a direct view of the hydrogen atoms in

the molecule. Experimental data for 5-Bromo-3-chloro-2-isobutoxypyridine has been

reported as follows.[1]
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Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment Rationale

8.06 Doublet (d) 2.2 1H H-6 (Pyridine)

Deshielded

by the

adjacent

electronegati

ve nitrogen

atom.

7.74 Doublet (d) 2.2 1H H-4 (Pyridine)

Meta-coupled

to H-6,

shifted

downfield by

adjacent

halogens.

4.11 Doublet (d) 6.7 2H -OCH₂-

Methylene

protons

adjacent to

the pyridine

ring oxygen.

2.12
Doublet of

pentets (dp)
13.4, 6.7 1H -CH(CH₃)₂

Methine

proton of the

isobutyl

group, split

by both the -

OCH₂ and

methyl

protons.

1.03 Doublet (d) 6.7 6H -CH(CH₃)₂

Diastereotopi

c methyl

protons of the

isobutyl

group.
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¹³C NMR Spectroscopy While experimental ¹³C NMR data is not widely published, a predicted

spectrum can be derived based on the known effects of substituents on the pyridine ring and by

comparison with analogous structures.[5][6]

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~162 C-2

Carbon attached to two

electronegative atoms (N and

O).

~148 C-6

Aromatic carbon adjacent to

nitrogen, significantly

downfield.

~141 C-4
Aromatic carbon influenced by

adjacent chlorine and bromine.

~122 C-3
Carbon bearing the chlorine

atom.

~115 C-5
Carbon bearing the bromine

atom.

~75 -OCH₂-
Methylene carbon of the

isobutoxy group.

~28 -CH(CH₃)₂
Methine carbon of the isobutyl

group.

~19 -CH(CH₃)₂
Methyl carbons of the isobutyl

group.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and elemental composition. For

halogenated compounds, the isotopic pattern is a key diagnostic feature. 5-Bromo-3-chloro-2-
isobutoxypyridine contains one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one

chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio).[7]
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This unique combination results in a characteristic isotopic cluster for the molecular ion (M⁺):

M peak: Contains ⁷⁹Br and ³⁵Cl.

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most abundant in

the cluster.

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The expected relative intensity ratio for the M : M+2 : M+4 peaks is approximately 3:4:1. This

pattern provides definitive evidence for the presence of one bromine and one chlorine atom in

the molecule. While one report noted no ionization peaks in ESI cation mode[1], this is likely

due to the low basicity of the pyridine nitrogen, making it difficult to protonate. Electron

Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) would be more robust

methods for analysis.

Solubility and Partitioning Behavior
The solubility of a compound is critical for selecting appropriate solvents for reactions,

extractions, and chromatographic purification.

Polarity: 5-Bromo-3-chloro-2-isobutoxypyridine is a moderately polar molecule. The

pyridine ring and halogen atoms contribute to its lipophilic character, while the ether linkage

and nitrogen atom provide some polarity.

Solubility Profile:

High Solubility: Expected in common non-polar and moderately polar organic solvents

such as hexanes, ethyl acetate, dichloromethane (DCM), and ethers.[1][8]

Low Solubility: Expected to have very low solubility in water due to the dominant

hydrophobic character of the isobutyl group and the halogenated aromatic ring.[8]

This solubility profile makes it well-suited for standard workup procedures involving liquid-liquid

extraction between an aqueous phase and an immiscible organic solvent like ether or ethyl

acetate.[1]
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Synthetic Pathway Overview
The most direct synthesis of 5-Bromo-3-chloro-2-isobutoxypyridine involves a nucleophilic

aromatic substitution (SₙAr) reaction. The causality behind this choice is the high reactivity of a

fluoro-substituted pyridine towards nucleophilic attack, which allows for milder reaction

conditions.

Reactants

Reaction Conditions

5-Bromo-3-chloro-2-fluoropyridine

Nucleophilic Aromatic
Substitution (SₙAr)

2-Methyl-1-propanol
(Isobutanol)

DMSO

Cs₂CO₃

90 °C 5-Bromo-3-chloro-2-isobutoxypyridine

Click to download full resolution via product page

Caption: Synthesis workflow for 5-Bromo-3-chloro-2-isobutoxypyridine.

The reaction proceeds by adding cesium carbonate (Cs₂CO₃) as a base to a solution of 5-

bromo-3-chloro-2-fluoropyridine and isobutanol in a polar aprotic solvent like DMSO.[1] The
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base deprotonates the alcohol, forming the isobutoxide nucleophile, which then displaces the

highly activated fluoride atom on the pyridine ring. Heating is required to overcome the

activation energy of the reaction.

Analytical Methodologies: Protocols for Quality
Control
Ensuring the identity and purity of 5-Bromo-3-chloro-2-isobutoxypyridine requires robust

analytical protocols.

Protocol for NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL

of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is an excellent choice as it is

a good solvent for moderately polar compounds and its residual proton peak (δ ~7.26 ppm)

does not typically interfere with analyte signals.[6]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a

standard pulse sequence with 16-64 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to

the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a

relaxation delay of 2-5 seconds are necessary for quantitative accuracy.[6]

Data Processing: Process the spectra by applying Fourier transformation, phase correction,

and baseline correction. Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm

and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol for HPLC-MS Purity Analysis
A reversed-phase HPLC method is ideal for assessing the purity of this compound.
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Sample in Acetonitrile/Water

HPLC Injection (5 µL)

C18 Reversed-Phase Column
(e.g., 4.6 x 150 mm, 5 µm)

UV Detector (254 nm)
&

Mass Spectrometer (APCI/EI)

Mobile Phase Gradient:
Water (A) & Acetonitrile (B)

with 0.1% Formic Acid

Chromatogram (Purity)
Mass Spectrum (Identity)

Click to download full resolution via product page

Caption: General workflow for HPLC-MS analysis.

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

Dilute to a working concentration of ~10-20 µg/mL with a 50:50 mixture of acetonitrile and

water.

Chromatographic Conditions:

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is

chosen for its excellent retention of moderately non-polar compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1403328?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape by

ensuring consistent ionization of any basic sites.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-

equilibrate. A gradient is used to ensure elution of any potential impurities with different

polarities.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm (for the aromatic ring) coupled to a mass spectrometer.

Mass Spectrometry Conditions:

Ion Source: Use APCI or EI, as ESI may be inefficient.

Scan Range: Scan from m/z 50 to 500 to capture the molecular ion cluster and any

potential fragments.

Analysis: Confirm the retention time of the main peak and verify the presence of the

characteristic M, M+2, M+4 isotopic cluster in its mass spectrum. Purity is calculated from

the relative peak area in the UV chromatogram.

Safety and Handling
As a halogenated organic compound, 5-Bromo-3-chloro-2-isobutoxypyridine should be

handled with appropriate care. While specific toxicity data is not available, data from analogous

compounds suggests it should be treated as potentially harmful.[5][9][10]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.
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Conclusion
5-Bromo-3-chloro-2-isobutoxypyridine is a key synthetic intermediate whose effective use is

underpinned by a thorough understanding of its physicochemical properties. This guide has

detailed its core identity, comprehensive spectroscopic profile (including experimental ¹H NMR

and predicted ¹³C NMR), and expected mass spectrometric behavior, highlighting the critical

M:M+2:M+4 isotopic signature. Its solubility characteristics favor standard organic chemistry

workflows. By employing the detailed analytical protocols for NMR and HPLC-MS provided,

researchers and drug development professionals can confidently verify the identity, purity, and

quality of this compound, ensuring the integrity and success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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